N-methyl-2-[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide
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Overview
Description
N~1~-METHYL-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a pyrazole ring substituted with a nitro group
Preparation Methods
The synthesis of N1-METHYL-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps. One common synthetic route includes the cyclocondensation of acetylenic ketones with hydrazine derivatives . The reaction conditions often involve the use of ethanol as a solvent and heating to facilitate the formation of the pyrazole ring . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
N~1~-METHYL-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE undergoes various types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions, where the thiocarbonyl group can be replaced by other nucleophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N~1~-METHYL-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.
Agrochemistry: The compound is studied for its herbicidal and pesticidal properties, making it a candidate for developing new agricultural chemicals.
Materials Science: Its unique structural properties make it a potential candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-METHYL-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound’s ability to form hydrogen bonds and participate in electron transfer reactions also plays a role in its mechanism of action .
Comparison with Similar Compounds
N~1~-METHYL-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE can be compared with other similar compounds such as:
Imidazole derivatives: These compounds also contain a five-membered ring with nitrogen atoms and exhibit a wide range of biological activities.
Triazole derivatives: Similar to pyrazoles, triazoles are known for their stability and diverse applications in medicinal and agricultural chemistry.
The uniqueness of N1-METHYL-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE lies in its specific substitution pattern and the presence of both nitro and hydrazinecarbothioamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12N6O3S |
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Molecular Weight |
272.29 g/mol |
IUPAC Name |
1-methyl-3-[3-(4-nitropyrazol-1-yl)propanoylamino]thiourea |
InChI |
InChI=1S/C8H12N6O3S/c1-9-8(18)12-11-7(15)2-3-13-5-6(4-10-13)14(16)17/h4-5H,2-3H2,1H3,(H,11,15)(H2,9,12,18) |
InChI Key |
SYEQQEMYTXWMHZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)NNC(=O)CCN1C=C(C=N1)[N+](=O)[O-] |
Origin of Product |
United States |
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